molecular formula C13H12BrNO4S B14613478 Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-25-7

Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14613478
CAS No.: 60264-25-7
M. Wt: 358.21 g/mol
InChI Key: FDEFQFLCPCGXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group, a bromine atom, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves multiple steps. One common method includes the initial bromination of pyridine to form 2-bromopyridine . This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base to yield the sulfonyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the bromine and methoxy groups contribute to its specificity and potential biological activity .

Properties

CAS No.

60264-25-7

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

2-[(2-bromo-5-methoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12BrNO4S/c1-19-11-5-6-12(14)10(8-11)9-20(17,18)13-4-2-3-7-15(13)16/h2-8H,9H2,1H3

InChI Key

FDEFQFLCPCGXFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.